4-异丙氧基-2-(三氟甲基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

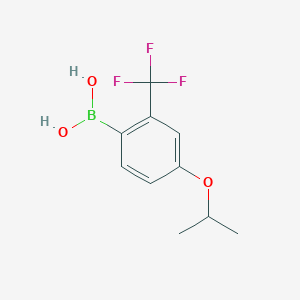

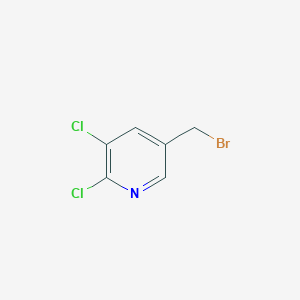

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 313545-40-3 . It has a molecular weight of 248.01 . The IUPAC name for this compound is 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid . It is a solid at room temperature .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid were not found, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 248.01 . The storage temperature for this compound is 2-8°C .科学研究应用

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid: , also known as 4-Isopropoxy-2-trifluoromethylphenylboronic acid, is a versatile compound used in various scientific research applications. Below are six unique applications, each detailed in its own section:

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry. This application is essential for synthesizing complex organic molecules, including pharmaceuticals and polymers .

Palladium-Catalyzed Direct Arylation

It is used in palladium-catalyzed direct arylation reactions. These reactions are valuable for introducing aryl groups into molecules, which can alter their chemical properties and biological activity .

Tandem-Type Pd(II)-Catalyzed Reactions

The compound is involved in tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence. This process is useful for constructing nitrogen-containing heterocycles, which are common structures in many bioactive compounds .

Ruthenium-Catalyzed Direct Arylation

It also finds application in ruthenium-catalyzed direct arylation, another method for adding aryl groups to molecules, providing an alternative to palladium-catalyzed processes .

Synthesis of Phenylboronic Catechol Esters

Phenylboronic catechol esters have various applications, including serving as intermediates in organic synthesis and potential therapeutic agents. This compound can be used to synthesize these esters .

Enantioselective Borane Reduction

The compound is involved in enantioselective borane reduction of trifluoroacetophenone, which is a method used to produce enantiomerically pure substances. Such substances are important in the creation of drugs with specific desired biological activities .

安全和危害

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

未来方向

The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .

属性

IUPAC Name |

[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWMPOPSYRZCAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621625 |

Source

|

| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | |

CAS RN |

313545-40-3 |

Source

|

| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)